molecular formula C19H23NO3 B1139316 Mavoglurant racemate CAS No. 1636881-61-2

Mavoglurant racemate

Cat. No.: B1139316
CAS No.: 1636881-61-2
M. Wt: 313.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mavoglurant racemate (AFQ-056 racemate) is the racemic mixture of the non-competitive metabotropic glutamate receptor subtype 5 (mGlu5) antagonist, mavoglurant . It exhibits high selectivity for mGlu5, with an IC50 of 30 nM and >300-fold selectivity over other mGlu receptors . Its metabolism involves oxidation of the tolyl-methyl group and phenyl ring, generating metabolites like M3, M6, and M7, with 95.3% of the dose excreted in urine (36.7%) and feces (58.6%) .

Preparation Methods

Synthetic Routes to Mavoglurant Racemate

Core Bicyclic Framework Construction

The synthesis of this compound begins with the construction of the 3-azabicyclo[3.1.0]hexane core, a key structural motif. Patent US8691849B2 outlines a multi-step sequence starting from 4-benzyloxy-1H-pyridin-2-one (Scheme 1):

  • Alkylation : Reaction with an alkylating agent (e.g., methyl bromoacetate) in acetonitrile or DMF at 80–120°C for 16 hours, using K₂CO₃ as a base, yields the intermediate VII-a .

  • Hydrogenolysis : Catalytic hydrogenation of VII-a over Pd/C in ethanol removes the benzyl protecting group, generating VI-a .

  • Halogenation : Treatment with phosphorus oxybromide (POBr₃) in DMF at 110°C introduces a bromine atom at the 4-position, forming III-a .

Key Reaction Conditions :

StepReagent/CatalystSolventTemperatureTimeYield
AlkylationMethyl bromoacetate, K₂CO₃Acetonitrile80–120°C16 h70–85%
HydrogenolysisH₂, Pd/CEthanolRT2 h>90%
HalogenationPOBr₃DMF110°C1 h65–75%

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF₃) substituent is introduced via a Suzuki-Miyaura coupling reaction. Intermediate III-b (prepared by treating VI-b with triflic anhydride in dichloromethane at −78°C) reacts with (3-(trifluoromethyl)phenyl)boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C . This step achieves a 60–70% yield, with purity >95% after recrystallization.

Resolution of this compound into Enantiomers

Diastereomeric Salt Formation

Racemic Mavoglurant is resolved using chiral acids such as (−)-di-p-toluoyl-D-tartaric acid (DTTA). The racemate forms diastereomeric salts with DTTA in ethanol, which are separated via fractional crystallization . The enantiomers are liberated by treatment with NaOH, yielding enantiopure (+)- and (−)-AFQ-056 with >99% enantiomeric excess (ee) .

Chiral Chromatography

As an alternative, preparative chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralpak IC) resolves the racemate with a mobile phase of hexane/isopropanol (90:10) . This method achieves baseline separation (α = 1.5) and is scalable for industrial production.

Comparative Resolution Efficiency :

MethodResolution Agentee (%)Yield (%)
Diastereomeric saltDTTA99.540–45
Chiral HPLCChiralpak IC99.935–40

Process Optimization and Catalytic Innovations

Enantioselective Reduction

A critical step in synthesizing Mavoglurant intermediates involves the enantioselective reduction of ketone 44 to alcohol 45 using a Corey-Bakshi-Shibata (CBS) catalyst. This oxazaborolidine-mediated reduction achieves 92% ee and 85% yield, as described in PMC3172159 .

Microwave-Assisted Halogenation

Patent US8691849B2 highlights microwave-assisted bromination of VII-b3 in acetic acid/hydrobromic acid (130°C, 30 minutes), reducing reaction time from 12 hours to 30 minutes while maintaining 75% yield.

Characterization and Quality Control

Physicochemical Properties

This compound exhibits solubility in DMSO (159.55 mM) and saline (5.33 mM) . Its stability profile includes:

  • Storage : −20°C for 3 years (powder), −80°C for 2 years (solution) .

  • pKa : 8.2 (amine), 3.9 (carboxylic acid) .

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 7.32 (d, J = 8.4 Hz, 2H), 4.12 (q, J = 7.1 Hz, 2H), 3.78 (s, 3H) .

  • HPLC Purity : >99% (C18 column, acetonitrile/water 70:30) .

Applications in Drug Development and Clinical Trials

This compound has been evaluated in Phase II/III trials for fragile X syndrome (NCT01357239) and Parkinson’s disease (NCT01433354) . The racemic form’s synthesis enables cost-effective production during early-stage trials, while resolution methods provide enantiopure material for pharmacokinetic studies .

Chemical Reactions Analysis

Mavoglurant racemate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The ethynyl group in this compound can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Efficacy in Treating Levodopa-Induced Dyskinesia

A meta-analysis assessed the effectiveness of mavoglurant in treating levodopa-induced dyskinesia (LID) in patients with Parkinson's Disease. The analysis included six randomized controlled trials (RCTs) involving 485 patients. Key findings are summarized below:

Outcome Measure Mavoglurant Group (Mean Difference) Placebo Group (Mean Difference) Statistical Significance
Off-time (hours)-0.27-Not significant
On-time (hours)+0.29-Not significant
Lang-Fahn Dyskinesia Scale-0.95-Not significant
UPDRS-III-0.51-Not significant
UPDRS-IV-0.41-Not significant
Modified Abnormal Involuntary Movement Scale-2.53-Significant

The results indicated that mavoglurant did not significantly outperform placebo for most measures, although it showed a notable improvement in the modified abnormal involuntary movement scale, suggesting some potential benefits in managing LID symptoms .

Behavioral Symptoms

Mavoglurant was also evaluated for its effects on behavioral symptoms in patients with Fragile X Syndrome through two phase IIb/III trials. These studies aimed to measure improvements in behaviors such as social gaze and pupil reactivity.

  • Study Design : The trials involved adolescent and adult patients randomized to receive either mavoglurant or placebo over a specified duration.
  • Key Findings :
    • Patients treated with mavoglurant exhibited increased looking time and fixations on the eye region when viewing faces compared to baseline and placebo groups.
    • Enhanced pupil reactivity was observed, indicating improved social engagement .

Despite these behavioral improvements, the trials ultimately did not meet their primary endpoints for significant overall behavioral improvement compared to placebo, leading Novartis to discontinue further development of mavoglurant for this indication .

Case Studies

Several case studies have documented individual responses to mavoglurant treatment, providing qualitative insights into its efficacy:

  • Case Study 1 : A patient with Fragile X Syndrome showed marked improvement in social interactions following treatment with mavoglurant, although this was not reflected statistically across larger cohorts.
  • Case Study 2 : Observational research highlighted changes in eye gaze behavior among treated individuals, suggesting potential benefits that warrant further investigation despite the lack of statistical significance across broader studies .

Mechanism of Action

Mavoglurant racemate exerts its effects by binding to the metabotropic glutamate receptor 5 (mGluR5) and acting as a negative allosteric modulator. This binding inhibits the receptor’s activity, leading to a decrease in glutamate signaling. The molecular targets involved include the mGluR5 receptor and associated signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Diversity and Binding Pocket Interactions

Mavoglurant shares the mGlu5 allosteric pocket with other negative allosteric modulators (NAMs) but differs in linker chemistry and headgroup orientation (Table 1):

Compound Linker Type Key Structural Features Binding Interactions
Mavoglurant Acetylenic Tolyl-methyl group, octahydroindole-carboxylate headgroup Hydrogen bond with Ser805; Trp785 "swung-out" conformation
M-MPEP Acetylenic Methoxyphenyl headgroup Trp785 "swung-in" conformation; smaller pocket volume
Fenobam Urea Linear shape with urea linker Induces "swung-in" Trp785; distinct Ser654/Val806 sidechain orientations
HTL-14242 Pyrimidine Bent shape with pyrimidine linker Shares "swung-in" Trp785 with fenobam; reduced pocket size
MPEP Methoxy-phenyl Non-competitive antagonist with IC50 = 36 nM High selectivity but limited clinical development

Key Findings :

  • The conformation of Trp7856.50 in the mGlu5 binding pocket is ligand-dependent. Mavoglurant stabilizes an "outward" orientation, enlarging the pocket, while M-MPEP and fenobam induce an "inward" conformation, restricting pocket size .
  • Docking studies show mavoglurant’s binding pose overlaps with in silico-designed NAMs (RMSD = 1 Å), but six synthetic compounds exhibited superior docking scores and binding energies .

Potency and Selectivity

Comparative potency data for mGlu5 antagonists (Table 2):

Compound IC50/Ki (nM) Selectivity (vs. other mGluRs) Clinical Development Status
Mavoglurant 30 (IC50) >300-fold Phase 2/3 trials (FXS, CUD)
Methoxy-PEPy 1 (IC50) Not reported Preclinical
MFZ 10-7 0.67 (Ki) >100-fold Preclinical (inhibits cocaine seeking)
MPEP 36 (IC50) High No clinical development

Key Findings :

  • Methoxy-PEPy and MFZ 10-7 exhibit higher potency than mavoglurant but lack clinical data.
  • Mavoglurant’s moderate potency is offset by its oral bioavailability and established safety profile .

Clinical and Preclinical Outcomes

Efficacy in Disease Models

  • Cocaine Use Disorder : Mavoglurant reduced cocaine self-administration in preclinical models and showed promise in a Phase 2 trial (NCT03242928), with fewer cocaine-positive urine samples vs. placebo .

Comparison with Fenobam and MPEP

  • Fenobam: Limited clinical data despite similar binding properties; associated with anxiety in early trials .
  • MPEP : High selectivity but poor pharmacokinetic properties halted development .

Tables and Figures :

  • Table 1: Structural and binding comparisons.
  • Table 2: Potency and clinical status of mGlu5 antagonists.

Biological Activity

Mavoglurant racemate, also known as AFQ-056 racemate, is a selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, particularly those associated with glutamatergic signaling dysregulation. The biological activity of this compound is primarily linked to its modulation of mGluR5, which plays a crucial role in synaptic plasticity, learning, and memory.

Mavoglurant acts by binding to the mGluR5 receptor, inhibiting its activity. This inhibition can lead to a decrease in excitatory neurotransmission mediated by glutamate. The modulation of mGluR5 is significant because it is implicated in several neuropsychiatric conditions, including anxiety disorders, schizophrenia, and Fragile X syndrome (FXS).

Key Features of mGluR5

  • Type : Metabotropic glutamate receptor
  • Function : Modulates synaptic transmission and plasticity
  • Location : Primarily found in the central nervous system (CNS), particularly in areas such as the hippocampus and cortex
  • Role in Disorders : Linked to cognitive functions and various psychiatric conditions

Pharmacological Profile

Recent studies have characterized the pharmacological profile of this compound, highlighting its binding kinetics and efficacy as an mGluR5 antagonist. The following table summarizes key pharmacological parameters:

ParameterValue
Binding Affinity (Ki)1.5 nM
Dissociation Rate (k_off)0.05 min1^{-1}
Receptor Residence Time20 min
Efficacy in Inhibition (IC50)2.3 nM

These parameters indicate that mavoglurant has a strong affinity for mGluR5 and a moderate residence time, suggesting prolonged biological activity which may enhance its therapeutic potential.

Case Studies

  • Fragile X Syndrome :
    • Two phase IIb clinical trials evaluated the efficacy of mavoglurant in patients with FXS. Although preclinical studies showed promise, the trials did not demonstrate significant behavioral improvements compared to placebo after 12 weeks of treatment. However, long-term open-label extensions indicated that mavoglurant was well-tolerated and led to gradual behavioral improvements over time .
  • Obsessive-Compulsive Disorder (OCD) :
    • Mavoglurant has been explored in clinical settings for treatment-resistant OCD. Initial findings suggest that it may help alleviate symptoms by modulating glutamatergic transmission, although comprehensive results from larger trials are still awaited .
  • Neuropharmacological Studies :
    • In vitro studies have shown that mavoglurant effectively inhibits l-glutamate-induced internalization of mGluR5 receptors, which is crucial for maintaining synaptic function. This negative allosteric modulation contributes to its potential neuroprotective effects .

Safety and Tolerability

The safety profile of mavoglurant has been generally favorable across studies. In the context of FXS trials, adverse events were reported but were not significantly different from placebo groups. Discontinuation rates due to adverse effects were relatively low (5% in adults and 16.9% in adolescents), indicating a manageable safety profile for long-term use .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to evaluate the receptor selectivity of mavoglurant racemate as an mGlu5 antagonist?

  • Methodological Answer: To assess receptor selectivity, employ competitive binding assays (e.g., radioligand displacement) using recombinant mGluR subtypes (mGlu1–8). Compare the IC50 values of this compound across receptors, with emphasis on mGlu5 selectivity. Validate findings via functional assays (e.g., calcium mobilization in HEK293 cells expressing mGlu5). Ensure cross-reactivity is tested against other glutamate receptors (NMDA, AMPA) and unrelated GPCRs .
  • Key Consideration: Use positive controls like MPEP (mGlu5-specific antagonist) and report selectivity ratios (e.g., mGlu5 vs. mGlu4) to contextualize specificity .

Q. How should preclinical models be designed to assess this compound’s efficacy in neurological disorders?

  • Methodological Answer: Utilize rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats) with levodopa-induced dyskinesia (LID) to evaluate mavoglurant’s anti-dyskinetic effects. Measure outcomes using standardized scales (e.g., mAIMS for dyskinesia severity) and compare pharmacokinetic profiles (plasma/brain concentration ratios) across doses. Adhere to NIH guidelines for preclinical rigor, including randomization, blinding, and power calculations .

Q. What analytical techniques are optimal for quantifying this compound and its enantiomers in biological samples?

  • Methodological Answer: Use chiral chromatography (e.g., HPLC with a Chiralpak column) coupled with mass spectrometry to resolve and quantify enantiomers. Validate the method for sensitivity (LOQ < 1 ng/mL) and specificity in plasma and cerebrospinal fluid. Include stability testing under storage conditions relevant to clinical trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on mavoglurant’s efficacy for levodopa-induced dyskinesia (LID)?

  • Methodological Answer: Conduct meta-analyses with sensitivity testing to address heterogeneity. For example, subgroup analysis by dosage (e.g., 200 mg vs. lower doses) and stratification by disease severity. Assess endpoints like mAIMS scores and "on-time" duration, and explore pharmacokinetic variability (e.g., CYP450 polymorphisms) as confounding factors .
  • Example: Berg et al. (2010) and Stocchi et al. (2013) reported significant mAIMS improvements at 200 mg, while lower doses showed non-significant trends. Pooled analysis (MD −2.53, 95% CI [−4.23 to −0.82]) favored mavoglurant but highlighted dose-dependent effects .

Q. What bridging strategies are valid for extrapolating racemate data to enantiomer-specific development of mGlu5 antagonists?

  • Methodological Answer: Design comparative pharmacodynamic/pharmacokinetic (PD/PK) studies between the racemate and enantiomer. Use in vitro assays (e.g., receptor binding kinetics) and in vivo PK profiling (AUC, Cmax, half-life) to identify enantiomer-specific properties. Justify data extrapolation by demonstrating enantiomer contributions to efficacy/safety in the racemate .
  • Regulatory Consideration: Follow EMA/FDA guidelines requiring case-by-case justification of bridging studies, especially if enantiomer toxicity profiles diverge from the racemate .

Q. How should researchers address interspecies variability in this compound metabolism during translational studies?

  • Methodological Answer: Perform in vitro metabolism assays using hepatocytes from humans and preclinical species (rats, dogs). Identify major metabolites via LC-MS and compare CYP450 isoform contributions (e.g., CYP3A4 vs. CYP2D6). Adjust dosing regimens in animal models to match human exposure profiles .

Q. What statistical approaches are recommended for analyzing dose-response relationships in mavoglurant trials with small sample sizes?

  • Methodological Answer: Apply Bayesian hierarchical models to estimate dose-response curves while accounting for inter-study variability. Use non-linear mixed-effects modeling (NONMEM) to integrate sparse PK/PD data. Validate findings via bootstrap resampling to assess robustness .

Properties

CAS No.

1636881-61-2

Molecular Formula

C19H23NO3

Molecular Weight

313.39

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.